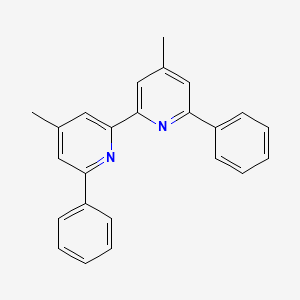
2,2'-Bipyridine, 4,4'-dimethyl-6,6'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 4,4’-dimethyl-6,6’-diphenyl- is a derivative of bipyridine, a class of compounds known for their ability to form complexes with various metal ions. This compound is characterized by the presence of two pyridine rings connected by a single bond, with methyl and phenyl groups attached at specific positions. It is widely used in coordination chemistry and has applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-dimethyl-6,6’-diphenyl- typically involves the coupling of substituted pyridine derivatives. One common method is the use of Grignard reagents, where the appropriate pyridine derivative is reacted with a Grignard reagent under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at controlled temperatures. After the reaction, the product is purified through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-dimethyl-6,6’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2,2’-Bipyridine, 4,4’-dimethyl-6,6’-diphenyl- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in designing metal-based drugs.
Mechanism of Action
The mechanism by which 2,2’-Bipyridine, 4,4’-dimethyl-6,6’-diphenyl- exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as electron transfer and catalysis. The specific mechanism depends on the metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups at the 4,4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 6,6’ positions.
Uniqueness
2,2’-Bipyridine, 4,4’-dimethyl-6,6’-diphenyl- is unique due to the presence of both methyl and phenyl groups, which can significantly influence its chemical properties and reactivity. These substituents can enhance the compound’s ability to form stable complexes with metal ions and modify its electronic characteristics, making it suitable for specific applications in catalysis and materials science .
Properties
CAS No. |
192863-71-1 |
|---|---|
Molecular Formula |
C24H20N2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methyl-6-phenylpyridin-2-yl)-6-phenylpyridine |
InChI |
InChI=1S/C24H20N2/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26-24)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI Key |
BQFKLWZEOYOFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


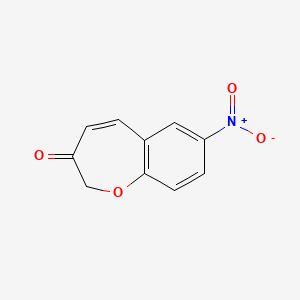
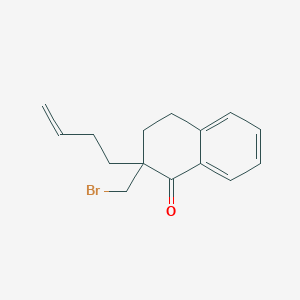
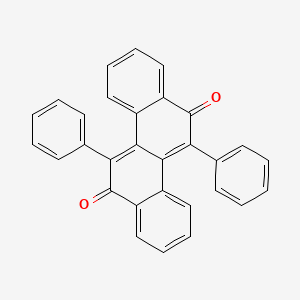
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
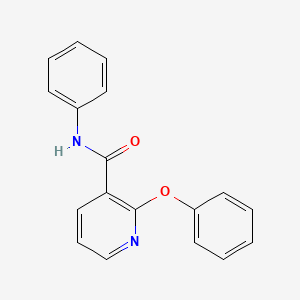
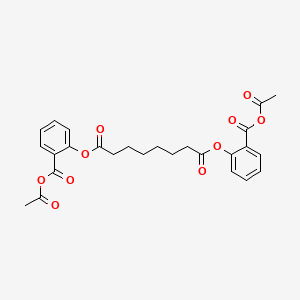
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
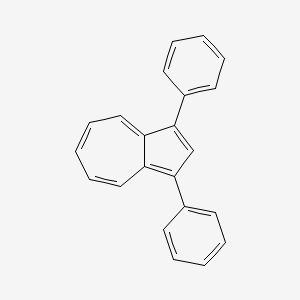
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)
